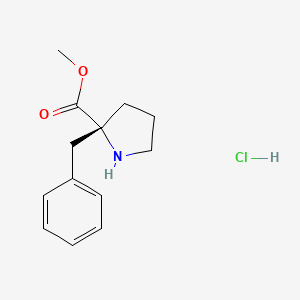

(R)-alpha-Benzyl-proline methyl ester hydrochloride

Description

Properties

Molecular Formula |

C13H18ClNO2 |

|---|---|

Molecular Weight |

255.74 g/mol |

IUPAC Name |

methyl (2R)-2-benzylpyrrolidine-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-12(15)13(8-5-9-14-13)10-11-6-3-2-4-7-11;/h2-4,6-7,14H,5,8-10H2,1H3;1H/t13-;/m1./s1 |

InChI Key |

HYMMEIYSWIVADP-BTQNPOSSSA-N |

Isomeric SMILES |

COC(=O)[C@@]1(CCCN1)CC2=CC=CC=C2.Cl |

Canonical SMILES |

COC(=O)C1(CCCN1)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Method Based on Direct Esterification via Hydrogen Chloride Gas (Industrial Adaptation)

A robust and industrially adaptable method is described in Chinese patent CN106083684A, which outlines a two-step process:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | L-Proline, solvent (e.g., 1,2-dichloroethane), pyridine catalyst, hydrogen chloride gas (HCl) at room temperature | Proline is converted to proline hydrochloride salt by passing HCl gas through the solution. Reaction time: 0.5–1 hour. Molar ratio HCl:proline = 1:1. |

| 2 | Addition of methanol, continued HCl gas bubbling, reflux temperature, azeotropic removal of water | Esterification of proline hydrochloride with methanol occurs under reflux. Water formed is removed azeotropically to drive the reaction forward. Reaction time: 2–4 hours. |

After reaction completion, the mixture is cooled, solvents and excess alcohol removed by rotary evaporation under vacuum, and the product is purified by recrystallization and filtration to yield this compound as a solid.

This method avoids the use of chlorinating agents such as thionyl chloride, reducing hazardous waste and improving environmental compatibility. The process allows recycling of mother liquors for multiple cycles, enhancing cost-effectiveness and sustainability.

Reaction equation summary:

$$

\text{L-Proline} \xrightarrow[\text{HCl gas}]{\text{solvent, pyridine}} \text{Proline hydrochloride} \xrightarrow[\text{MeOH, reflux}]{\text{HCl gas, azeotropic removal}} \text{this compound}

$$

Synthetic Route Involving N,N'-Carbonyldiimidazole Activation and Subsequent Cyclization

According to EvitaChem (2025), an alternative synthetic approach involves:

- Activation of the carboxylic acid group of the proline derivative using N,N'-carbonyldiimidazole (CDI).

- Reaction with a malonate-derived soft enolate to form a β-ketoester intermediate.

- Diazo-transfer reactions and intramolecular cyclization steps to construct the proline ring with the benzyl substitution.

- Final esterification to form the methyl ester hydrochloride salt.

This route is more complex but allows precise control over stereochemistry and functional group transformations, suitable for research-scale synthesis and applications requiring high enantiomeric purity.

Detailed Experimental Procedure (Example from Patent CN106083684A)

| Parameter | Detail |

|---|---|

| Starting material | 11.5 g (0.1 mol) L-Proline |

| Solvent | 30 mL 1,2-dichloroethane |

| Catalyst | 0.79 g (0.01 mol) Pyridine |

| HCl gas flow rate | 1.25 mL/s |

| Step 1 reaction time | 0.5 hours at room temperature |

| Step 2 reagents | Methanol added after step 1 |

| Step 2 conditions | Reflux with continued HCl gas bubbling, azeotropic removal of water |

| Step 2 reaction time | 2–4 hours |

| Work-up | Rotary evaporation to remove solvents, recrystallization, filtration, drying |

| Product | This compound, solid |

This method yields a high conversion ratio with relatively simple post-processing and minimal waste discharge, making it suitable for industrial scale-up.

Analysis and Advantages of Preparation Methods

| Aspect | Hydrogen Chloride Gas Esterification Method | CDI Activation & Cyclization Method |

|---|---|---|

| Complexity | Moderate; two-step, direct esterification | High; multiple steps including activation and cyclization |

| Reagents | Proline, methanol, HCl gas, pyridine, 1,2-dichloroethane | CDI, malonate enolate, diazo reagents, benzyl derivatives |

| Environmental impact | Low; avoids chlorinating agents like thionyl chloride | Moderate; uses specialized reagents |

| Scalability | High; suitable for industrial production | Lower; more suited for lab-scale synthesis |

| Stereoselectivity | Maintains configuration via mild conditions | High control over stereochemistry |

| Yield | High conversion ratio reported | High yield with controlled stereochemistry |

Comprehensive Research Findings

The method involving hydrogen chloride gas and azeotropic esterification is well-documented for amino acid esters hydrochloride preparation, including proline derivatives, with demonstrated industrial applicability and environmental benefits.

The CDI activation route offers a versatile synthetic platform for substituted proline derivatives, including this compound, enabling incorporation of functional groups and chiral control, valuable in medicinal chemistry research.

Recyclability of solvents and mother liquors in the HCl gas method enhances cost-efficiency and reduces chemical waste, aligning with green chemistry principles.

The choice of solvent (e.g., 1,2-dichloroethane) and catalyst (pyridine) is critical for reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

®-alpha-Benzyl-proline methyl ester hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Reduction: Lithium aluminum hydride is a typical reducing agent for esters.

Substitution: Various nucleophiles, such as amines or alcohols, can be used under appropriate conditions.

Major Products Formed

Hydrolysis: Produces ®-alpha-Benzyl-proline and methanol.

Reduction: Produces ®-alpha-Benzyl-prolinol.

Substitution: Produces substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-alpha-Benzyl-proline methyl ester hydrochloride is a chiral compound with a molecular formula of and a molecular weight of 241.71 g/mol. It is a white crystalline substance, soluble in water, and is used in organic synthesis and as a biochemical reagent in proteomics research, playing a significant role in the development of pharmaceuticals and other biologically active compounds. The compound's structure allows it to interact effectively with various biological targets, making it valuable in drug discovery and development. Studies suggest that proline derivatives can influence neurotransmitter systems and may have potential applications in treating neurological disorders.

Scientific Research Applications

This compound has several applications in both academic and industrial settings.

Applications

- Organic Synthesis: It serves as a crucial building block for synthesizing more complex molecules in medicinal chemistry.

- Pharmaceutical Development: It is utilized in developing various pharmaceuticals due to its biological activity, especially in enzyme inhibition and receptor modulation.

- Biochemical Research: It is used as a reagent in proteomics research.

Research Focus

Research on this compound has focused on its interactions with various biological systems:

- Enzyme Inhibition: Studies explore its ability to inhibit specific enzymes, which is valuable for designing new drugs.

- Receptor Modulation: Research investigates how it modulates receptors, which can lead to new treatments for neurological disorders.

- Pharmacological Potential: Interaction studies are crucial for understanding its pharmacological potential and guiding future research directions.

Synthesis

The synthesis of this compound typically involves several steps, allowing for high yields and purity, essential for its application in research.

Chirality

The specific chiral configuration of this compound enhances its biological activity compared to its non-chiral counterparts. This chirality is crucial for its efficacy as a pharmaceutical agent, making it a key focus in drug development efforts.

Additional Information

Mechanism of Action

The mechanism of action of ®-alpha-Benzyl-proline methyl ester hydrochloride involves its role as a chiral source in various chemical reactions. The compound interacts with molecular targets through its ester and proline moieties, facilitating the formation of chiral centers in the resulting products. This interaction is crucial in the synthesis of enantiomerically pure compounds, which are essential in medicinal chemistry and drug development .

Comparison with Similar Compounds

Structural and Functional Characteristics

The compound’s structure combines a rigid proline backbone with a hydrophobic benzyl group and a polar hydrochloride moiety. Key features include:

- Chiral center : The (R)-configuration influences its interactions in enzymatic or receptor-binding contexts.

- Methyl ester : Enhances membrane permeability and stability against hydrolysis compared to free carboxylic acids.

- Benzyl group : Introduces steric bulk, affecting substrate selectivity in synthetic applications.

Comparison with Similar Compounds

Proline Methyl Ester Hydrochloride (Without Benzyl Group)

- Structural Difference : Lacks the benzyl substituent, reducing steric hindrance.

- Solubility : Higher water solubility due to reduced hydrophobicity.

- Applications : Less effective in sterically demanding reactions but more suited for straightforward peptide coupling .

Benzyl-Proline Derivatives (Non-Esterified)

- Functional Groups : Free carboxylic acid instead of methyl ester.

- Stability : Prone to hydrolysis under basic conditions, limiting shelf life.

- Bioavailability : Lower cell permeability compared to esterified forms .

Raloxifene Hydrochloride

- Structural Contrast: A non-proline benzothiophene derivative but shares the hydrochloride salt and ester functional groups.

- Analytical Methods : Both compounds require chiral HPLC for purity assessment, though Raloxifene’s larger aromatic system demands longer retention times .

- Bioactivity : Raloxifene acts as a selective estrogen receptor modulator, whereas the proline derivative is typically a synthetic intermediate .

Methyl Esters of Other Amino Acids (e.g., Alanine Methyl Ester Hydrochloride)

- Chirality : Alanine derivatives lack the cyclic proline backbone, altering conformational flexibility.

- Reactivity: Proline’s secondary amine enhances catalytic activity in organocatalytic reactions compared to primary amines in alanine derivatives .

Table 1: Key Properties of (R)-alpha-Benzyl-proline Methyl Ester Hydrochloride vs. Analogues

Analytical Methods and Research Findings

- Chiral Purity Assessment : Rogers’s η parameter and Flack’s x parameter are critical for determining enantiomeric excess, though Flack’s method avoids false positives in near-centrosymmetric structures .

- HPLC Analysis : Methods optimized for Benzydamine hydrochloride and methylparaben (e.g., C18 columns, UV detection at 254 nm) can be adapted for this compound, with adjustments for its benzyl group’s hydrophobicity .

- Stability Studies : Methyl esters in diterpenic acids (e.g., sandaracopimaric acid methyl ester) show resistance to hydrolysis at neutral pH but degrade under alkaline conditions, suggesting similar stability profiles for the target compound .

Biological Activity

(R)-alpha-Benzyl-proline methyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is an analog of proline, characterized by the presence of a benzyl group at the alpha position. The synthesis typically involves the esterification of (R)-alpha-benzylproline with methanol in the presence of hydrochloric acid, yielding the hydrochloride salt form, which enhances solubility and bioavailability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against several pathogenic bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anthelmintic Activity : Studies indicate that it exhibits anthelmintic properties, effective against certain parasitic worms .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit HDACs effectively. A study reported that certain derivatives of proline analogs exhibited IC50 values as low as 2.8 µM, indicating potent cellular activity against cancer cells .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| (R)-alpha-Benzyl-proline methyl ester | HDAC | 2.8 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various strains using the agar well diffusion method. The results showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 15 |

| Candida albicans | 18 | 8 |

These findings suggest that the compound has comparable activity to conventional antibiotics, making it a valuable candidate for further development.

Anthelmintic Activity

In terms of anthelmintic activity, this compound was tested against several earthworm species. The compound showed promising results:

| Earthworm Species | Activity Level | Dose (mg/mL) |

|---|---|---|

| Eudrilus eugeniae | High | 2 |

| Pontoscotex corethruses | Moderate | 2 |

| Megascoplex konkanensis | High | 2 |

The results indicated that it outperformed standard anthelmintic drugs like mebendazole in certain cases, showcasing its potential for treating parasitic infections .

Case Studies

Several studies have focused on the therapeutic applications of proline derivatives, including this compound. For instance, one study demonstrated its efficacy in reducing tumor growth in animal models by inhibiting HDAC activity, thus promoting apoptosis in cancer cells . Another case study highlighted its use in combination therapy with other antimicrobial agents to enhance treatment efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for (R)-alpha-Benzyl-proline methyl ester hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves esterification and benzylation of L-proline derivatives. A common approach is reacting L-proline with benzyl chloride under basic conditions, followed by methyl esterification using methanol and hydrochloric acid . Key parameters for optimization include:

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

A multi-technique approach is critical:

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to assess purity. Compare retention times against standards .

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and ester methyl group (δ 3.6–3.8 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 280.1) .

Q. How is this compound utilized in peptide synthesis or biochemical studies?

As a proline derivative, it serves as:

- A chiral building block : Incorporated into peptides to study secondary structures (e.g., polyproline helices) .

- An enzyme substrate : Hydrolysis of the ester group by proteases can be monitored spectrophotometrically (e.g., using Nα-Benzoyl-arginine ethyl ester assays) .

Advanced Research Questions

Q. What strategies ensure high enantiomeric purity during synthesis, and how can chiral degradation be mitigated?

- Chiral resolution : Use diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid to isolate the (R)-enantiomer .

- Storage conditions : Store at −20°C in anhydrous solvents (e.g., dry DCM) to prevent hydrolysis or racemization .

- In-line monitoring : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to track ee during synthesis .

Q. How do stability studies inform handling protocols for this compound under varying pH and temperature conditions?

Stability data gaps exist (e.g., no ecotoxicity studies ), but extrapolation from similar esters suggests:

- Acidic conditions : Hydrolyzes rapidly below pH 3, releasing proline and benzyl alcohol. Use neutral buffers for biological assays .

- Thermal degradation : Decomposes above 40°C; conduct reactions under nitrogen to suppress oxidation .

- Light sensitivity : Protect from UV exposure to avoid ester bond cleavage .

Q. How can researchers resolve contradictions in reported purity data, such as discrepancies between HPLC and NMR results?

- Cross-validation : Combine HPLC (quantitative purity) with ¹H NMR integration (e.g., benzyl vs. methyl proton ratios) to identify co-eluting impurities .

- Spiking experiments : Add known impurities (e.g., (S)-enantiomer) to confirm retention times and quantify limits of detection (LOD) .

- Batch analysis : Compare multiple synthesis batches to isolate process-related impurities (e.g., unreacted proline) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.